N,N'-Bis(2-naphthyl)-m-phenylenediamine
Description
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Structure
3D Structure
Properties
CAS No. |
5862-75-9 |
|---|---|
Molecular Formula |
C26H20N2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-N,3-N-dinaphthalen-2-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C26H20N2/c1-3-8-21-16-25(14-12-19(21)6-1)27-23-10-5-11-24(18-23)28-26-15-13-20-7-2-4-9-22(20)17-26/h1-18,27-28H |
InChI Key |
AJOAZEMNFCIPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC(=CC=C3)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Contextual Significance of Aromatic Diamine Scaffolds in Functional Materials Science
Aromatic diamine scaffolds are fundamental components in the design of a multitude of high-performance organic materials. Their structural rigidity, high thermal stability, and electron-donating nature make them ideal candidates for applications in organic electronics, high-performance polymers, and specialty chemical industries. The presence of two amino groups on an aromatic core provides sites for polymerization or further functionalization, allowing for the systematic tuning of the material's properties.
In the realm of functional materials science, these scaffolds are integral to the development of:
Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs): The nitrogen atoms' lone pairs of electrons in aromatic diamines facilitate the transport of positive charge carriers (holes). This property is crucial for the efficiency and stability of OLED devices.
High-Performance Polymers: Aromatic diamines are key monomers in the synthesis of polymers such as polyimides and aramids. These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, finding use in aerospace, electronics, and protective apparel.
Antioxidants and Stabilizers: In industries such as rubber and plastics, aromatic diamines are employed to prevent degradation caused by oxidation, thereby extending the service life of the products. The para-isomer of N,N'-Bis(2-naphthyl)-phenylenediamine, for instance, is a well-known antioxidant. google.comgoogle.com
The specific orientation of the amine groups—ortho, meta, or para—profoundly influences the resulting material's properties. The meta-substitution, as in the case of the subject compound, often imparts a different molecular geometry compared to its linear para-isomer, which can affect packing in the solid state and, consequently, the material's electronic and physical properties.
Overview of Naphthyl Substituted Phenylenediamines in Contemporary Academic Research
The incorporation of naphthyl groups into the phenylenediamine framework introduces a larger, more electron-rich aromatic system. This substitution has been a strategy in academic and industrial research to enhance the performance of organic electronic materials. The naphthyl moiety can improve the charge carrier mobility and the morphological stability of thin films, which is particularly beneficial for the longevity and efficiency of devices like OLEDs.
A prominent example is N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD or NPB), a widely used hole transport material. Its high glass transition temperature and excellent hole-transporting capabilities have made it a benchmark material in the OLED industry. Research on such compounds often involves:
Synthesis and Purification: Developing efficient synthetic routes to produce high-purity materials suitable for electronic applications.
Electrochemical and Photophysical Characterization: Investigating the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties.
Device Fabrication and Testing: Incorporating these materials into prototype devices to evaluate their performance in real-world applications.
While a significant body of research exists for naphthyl-substituted para-phenylenediamines and other more complex aromatic diamines, specific academic studies focusing on the synthesis, properties, and applications of N,N'-Bis(2-naphthyl)-m-phenylenediamine are notably scarce in publicly accessible literature.
Delimitation of Research Focus and Objectives Within the Outline
Established Reaction Pathways for N,N'-Bis(aryl)phenylenediamine Derivatives
The formation of N,N'-Bis(aryl)phenylenediamine structures is predominantly achieved through two major pathways: traditional condensation reactions and modern metal-catalyzed cross-coupling reactions.
A well-established method for synthesizing N,N'-di-naphthyl-phenylenediamines is the direct condensation of a phenylenediamine with a naphthol or naphthylamine under heat. google.com In the context of this compound, this involves reacting m-phenylenediamine (B132917) with 2-naphthol (B1666908). This reaction is typically conducted at high temperatures, often in the absence of a solvent (melt phase) or with an inert, high-boiling solvent such as toluene (B28343) or xylene. google.com
The process generally involves heating a mixture of one molar equivalent of the phenylenediamine with two or more molar equivalents of the naphthol. google.com The reaction proceeds via the elimination of water to form the desired C-N bonds. While effective, this method traditionally requires high temperatures to achieve reasonable yields, which can lead to the formation of undesirable by-products. google.com
A more contemporary and versatile approach to forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.org The reaction facilitates the coupling of amines with aryl halides or triflates to form aryl amines. wikipedia.orgacsgcipr.org
The key components of the Buchwald-Hartwig amination include:
An aryl halide or sulfonate (e.g., a di-halogenated benzene)
An amine (e.g., 2-naphthylamine)
A palladium catalyst, often a Pd(0) or Pd(II) source. acsgcipr.org
A phosphine (B1218219) or carbene ligand that modulates the catalyst's activity. acsgcipr.org
A base to facilitate the reaction.
The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to yield the final arylamine product. wikipedia.org This method offers a powerful alternative to harsher classical methods and has significantly expanded the range of possible C-N bond formations. wikipedia.org
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, key parameters include temperature, solvent choice, and the use of catalysts or additives.
In the condensation reaction between a phenylenediamine and 2-naphthol, temperature is a critical factor. To achieve satisfactory yields, reaction temperatures typically range from 150°C to 350°C, with a more preferable range of 200°C to 320°C. google.com However, operating at the higher end of this spectrum can increase the formation of by-products. google.com
The reaction can be performed as a neat mixture (melt phase) or in the presence of an inert diluent. google.com Suitable solvents include aromatic hydrocarbons like benzene (B151609), toluene, and xylene, which can handle the high reaction temperatures required. google.com For purification, specific mixed solvent systems are employed. For instance, a combination of an alkanol (like isopropanol) and an alkylated benzene (like toluene) has proven effective in removing impurities from the crude product. google.com
| Additive | Yield (%) | Reference |
|---|---|---|
| None | 68.9% | google.com |
| Boric Anhydride (B₂O₃) | 92.5% | google.com |
| Boric Acid | 84.7% | google.com |
Strategies for Impurity Control and Purification (e.g., By-product Minimization, such as 2-aminonaphthalene)
The synthesis of N,N'-di-2-naphthyl-phenylenediamines often results in several impurities that must be removed to obtain a high-purity product. Key impurities include excess unreacted 2-naphthol, various dark-colored by-products, and 2-aminonaphthalene. google.com 2-aminonaphthalene is a particularly problematic impurity due to its recognized carcinogenic properties, and its removal to the lowest possible levels is a primary goal of the purification process. google.com
| Impurity | Issue | Control/Removal Method | Reference |
|---|---|---|---|
| 2-Naphthol (excess reactant) | Product impurity; needs recovery for process efficiency. | Extraction with a mixed solvent system (alkanol/alkylated benzene). | google.com |
| 2-Aminonaphthalene | Known carcinogen; must be reduced to minimal levels. | Extraction with a mixed solvent system to reduce levels to <2 ppm. | google.com |
| Dark Colored Impurities | Discolor the final product and subsequent polymer systems. | Substantially removed by the mixed solvent washing process. | google.com |
Advances in Green Chemistry Approaches for Diamine Synthesis
The synthesis of aromatic diamines, including this compound, has traditionally relied on methods that often involve harsh reaction conditions, stoichiometric quantities of hazardous reagents, and the generation of significant waste. In response to growing environmental concerns, the principles of green chemistry are being increasingly applied to develop more sustainable and efficient synthetic routes. These modern approaches prioritize atom economy, the use of less hazardous materials, energy efficiency, and the utilization of renewable feedstocks.
Key advancements in the green synthesis of aromatic diamines focus on several areas: the development of highly efficient catalytic systems, the implementation of solvent-free reaction conditions or the use of environmentally benign solvents, and the exploration of bio-based starting materials.
Catalytic C-N Cross-Coupling Reactions
A significant leap forward in the synthesis of N,N'-diaryl-phenylenediamines has been the refinement of catalytic carbon-nitrogen (C-N) cross-coupling reactions. These methods offer a more efficient and atom-economical alternative to traditional multi-step syntheses that employ pre-functionalized arenes, thereby reducing stoichiometric salt waste. rsc.org
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become exceptionally versatile for forming C-N bonds. acs.org The continuous development of sophisticated phosphine ligands has broadened the substrate scope and functional group tolerance of these reactions, allowing them to proceed under milder conditions. acs.org More recently, research has focused on replacing precious metal catalysts like palladium with more earth-abundant and less costly metals such as nickel and copper. liverpool.ac.uk Light-promoted, nickel-catalyzed C-N coupling reactions have been developed that can use readily available nitroarenes directly as the nitrogen source, providing a step-economic advantage by avoiding a separate reduction step to the corresponding aniline (B41778). liverpool.ac.ukresearchgate.net
Table 1: Comparison of Traditional vs. Modern Catalytic C-N Coupling Methods
| Parameter | Traditional Method (e.g., Ullmann Condensation) | Modern Method (e.g., Buchwald-Hartwig Amination) |
|---|---|---|
| Catalyst/Reagent | Stoichiometric Copper powder or salts | Catalytic Palladium or Nickel complex (0.1-5 mol%) |
| Reaction Temperature | High (often >150 °C) | Mild to moderate (Room temp. to ~110 °C) |
| Waste Generation | High (stoichiometric copper salts) | Low (catalytic amounts of metal waste) |
| Substrate Scope | Limited, requires activated aryl halides | Broad, high functional group tolerance |
Solvent-Free and Energy-Efficient Methodologies
A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free synthesis, often facilitated by microwave irradiation, has emerged as a powerful technique. sci-hub.se Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating methods. sci-hub.se This approach has been successfully applied to the synthesis of N,N'-diarylurea derivatives, which are structurally related to diamines. sci-hub.se
Where solvents are necessary, the focus has shifted to greener alternatives. Eco-sustainable conditions for certain steps in diamine synthesis, such as nitration and reduction, have been explored using aqueous-organic systems or recyclable solvents like polyethylene (B3416737) glycol (PEG). mdpi.comeijppr.com
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Solvent-Free Synthesis
| Parameter | Conventional Synthesis (in Organic Solvent) | Microwave-Assisted (Solvent-Free) |
|---|---|---|
| Reaction Time | Several hours | 2-5 minutes sci-hub.se |
| Solvent Usage | Significant quantities of toxic organic solvents | None or minimal |
| Energy Efficiency | Lower (bulk heating of reaction vessel and solvent) | Higher (direct heating of reactants) |
| Purification | Often requires tedious purification from solvent | Simpler workup, often yielding a purer product |
Renewable Feedstocks and Greener Reagents
The long-term vision of green chemistry involves shifting from a fossil fuel-based chemical industry to one founded on renewable resources. Significant research is underway to produce aromatic diamines from biomass. researchgate.net Lignin (B12514952), a complex polymer abundant in wood and a major byproduct of the paper industry, is a promising renewable source of aromatic platform chemicals. acs.org Strategies are being developed to depolymerize lignin and convert its monomeric units into valuable aromatic amines through processes like Beckmann rearrangement, providing a sustainable alternative to petrochemical feedstocks. acs.org
Furthermore, greener reagents are being employed in synthetic steps. For the reduction of nitroarenes to form the essential amine functional groups, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a much cleaner method than traditional routes like using zinc or iron in acidic conditions. mdpi.comchemicalbook.com The only byproduct of catalytic hydrogenation is water, representing a significant improvement in environmental performance.
Table 3: Overview of Green Chemistry Strategies in Aromatic Diamine Synthesis
| Strategy | Green Chemistry Principle | Example Application | Key Advantage |
|---|---|---|---|
| Catalytic C-N Coupling | Catalysis, Atom Economy | Buchwald-Hartwig or Ni-catalyzed amination of aryl halides. acs.orgliverpool.ac.uk | Reduces metal waste, milder conditions, high efficiency. |
| Microwave-Assisted Synthesis | Energy Efficiency | Solvent-free synthesis of diamine precursors. sci-hub.se | Drastically reduced reaction times and energy input. |
| Use of Bio-based Feedstocks | Use of Renewable Feedstocks | Synthesis of aromatic amines from lignin-derived monomers. acs.org | Reduces reliance on petrochemicals. |
| Catalytic Hydrogenation | Safer Chemistry, Waste Prevention | Reduction of nitroarenes to anilines using H₂/Pd-C. chemicalbook.com | Eliminates stoichiometric metallic waste; water is the only byproduct. |
Comprehensive Spectroscopic Elucidation Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For the closely related structural isomer, N,N'-Bis(2-naphthyl)-p-phenylenediamine, spectral data is available and provides insight into the types of signals expected.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for N,N'-di(2-naphthyl)-1,3-benzenediamine (the meta-isomer) reveals key absorption bands that confirm its structure. nist.gov The presence of secondary amine and aromatic ring structures is clearly indicated.
Key vibrational bands are observed that correspond to the N-H stretching of the secondary amine, C-H stretching of the aromatic rings, and the characteristic C=C stretching vibrations within the aromatic framework. nist.gov
Table 1: Key FT-IR Absorption Bands for N,N'-di(2-naphthyl)-1,3-benzenediamine An interactive data table based on research findings.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3380 | N-H Stretch | Secondary Amine |
| ~3050 | Aromatic C-H Stretch | Aromatic Ring |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1510 | C=C Stretch | Aromatic Ring |
| ~1310 | C-N Stretch | Aryl Amine |
| ~740 | C-H Bend (out-of-plane) | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive conjugation present in this compound, which spans two naphthyl groups and a central phenyl ring, is expected to give rise to strong absorptions in the UV-Vis region.
These absorptions are primarily due to π → π* electronic transitions. While specific absorption maxima (λmax) for the m-phenylenediamine derivative are not detailed in the reviewed literature, related naphthyl- and phenyl-based diamine structures exhibit strong absorption bands. For instance, studies on similar Schiff-base ligands containing naphthalene (B1677914) and imine groups show characteristic π-π* transitions for the aromatic rings and the imine groups at wavelengths between 230 nm and 350 nm. researchgate.net This suggests that this compound would have a distinct UV-Vis spectrum indicative of its highly conjugated electronic system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns.
The molecular formula for this compound is C₂₆H₂₀N₂, corresponding to a molecular weight of approximately 360.45 g/mol . nist.gov In a mass spectrum, the molecular ion peak (M⁺) would therefore be expected at a mass-to-charge ratio (m/z) of 360. Data for the isomeric N,N'-di-2-naphthyl-p-phenylenediamine confirms a top peak at m/z 360. nih.gov In positive ionization modes, a protonated molecule [M+H]⁺ may also be observed at m/z 361. nih.gov
The fragmentation pattern provides structural information. For this class of compounds, fragmentation typically involves the cleavage of the carbon-nitrogen bonds, leading to the formation of stable fragment ions.
Table 2: Mass Spectrometry Data for the Isomeric N,N'-Bis(2-naphthyl)-p-phenylenediamine An interactive data table based on research findings.
| m/z Value | Ion Identity | Significance | Source |
| 360 | [M]⁺ | Molecular Ion | nih.gov |
| 361 | [M+H]⁺ | Protonated Molecular Ion | nih.gov |
| 217 | Fragment Ion | Suggests a fragment of the parent molecule | nih.gov |
| 234 | Fragment Ion | Suggests a fragment of the parent molecule | nih.gov |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
A review of available scientific literature did not yield a published crystal structure for this compound. If such an analysis were performed, it would provide invaluable data, including:
Crystal System: The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group: The specific symmetry elements of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The precise dihedral angles between the phenyl and naphthyl rings.
This data would offer a complete picture of the molecule's solid-state geometry and intermolecular interactions, such as hydrogen bonding or π-stacking.
Elemental Analysis (CHN) for Stoichiometric Composition Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This allows for the verification of the empirical formula of a synthesized compound, serving as a crucial check for purity and identity. The theoretical composition can be calculated from the molecular formula.
Table 3: Elemental Analysis for this compound (C₂₆H₂₀N₂) An interactive data table based on calculated values.
| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Mass Percent (%) |
| Carbon | C | 12.011 | 26 | 312.286 | 86.63% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 5.59% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 7.77% |
| Total | 360.460 | 100.00% |
Comparing experimentally obtained CHN values to these theoretical percentages is a standard method for confirming the successful synthesis of the target compound.
Investigation of Electronic Structure and Charge Transport Properties in N,n Bis 2 Naphthyl M Phenylenediamine Systems
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity.
For aromatic amine derivatives, the HOMO is typically localized on the electron-rich amine moieties, while the LUMO is distributed over the aromatic rings. In N,N'-Bis(2-naphthyl)-m-phenylenediamine, the nitrogen atoms of the diamine bridge and the naphthyl groups contribute significantly to the HOMO level. The LUMO, in contrast, is expected to be delocalized across the entire π-conjugated system of the phenyl and naphthyl rings.
The precise energy levels of the HOMO and LUMO can be determined experimentally and computationally. These values are crucial for predicting the efficiency of charge injection and transport in electronic devices.
Table 1: Representative Frontier Molecular Orbital Energies for Similar Aromatic Amine Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB) | -5.5 | -2.4 | 3.1 |
| 4,4',4''-tris(N-3-methylphenyl-N-phenylamine)triphenylamine (m-MTDATA) | -5.1 | -2.0 | 3.1 |
Note: These values are illustrative and can vary based on the specific experimental or computational method used.
Electrochemical Characterization and Redox Behavior
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules. For this compound, cyclic voltammetry reveals information about its oxidation and reduction potentials. Phenylenediamines generally exhibit two separate one-electron oxidation waves in aprotic solvents, corresponding to the formation of a radical cation and then a dication. researchgate.net The stability of these oxidized species is crucial for the material's performance as a hole-transporting layer.
The first oxidation potential is directly related to the HOMO energy level, providing an experimental measure of the energy required to remove an electron. Similarly, the reduction potential can be correlated with the LUMO energy level. These electrochemical parameters are vital for designing multilayer organic electronic devices, as they determine the energy barriers for charge injection at interfaces with other materials.
Studies on similar phenylenediamine derivatives have shown that the redox behavior is influenced by the molecular structure, including the nature and position of substituents on the aromatic rings. researchgate.net
Mechanisms of Charge Transfer Complex Formation and Interactions
This compound can form charge-transfer (CT) complexes with suitable electron acceptor molecules. In these complexes, the phenylenediamine derivative acts as an electron donor, and the acceptor molecule receives electron density. This interaction leads to the formation of new electronic states and can significantly alter the optical and electrical properties of the material.
The formation of a CT complex is often characterized by the appearance of a new absorption band in the electronic spectrum at a lower energy (longer wavelength) than the absorptions of the individual donor and acceptor molecules. nih.gov The stability and characteristics of these complexes depend on the electron-donating strength of the phenylenediamine and the electron-accepting strength of the partner molecule.
The interaction in CT complexes can involve π-π stacking between the aromatic systems of the donor and acceptor, facilitating charge delocalization and transport. Understanding these interactions is key to controlling the electronic properties of molecular materials.
Understanding Hole and Electron Transport Phenomena in Aromatic Amine Derivatives
Aromatic amines, including this compound, are widely recognized for their excellent hole-transporting properties. elsevierpure.com This characteristic arises from the stability of the cationic species formed upon oxidation and the effective overlap of HOMO orbitals between adjacent molecules in the solid state. This orbital overlap facilitates the "hopping" of holes from one molecule to the next under the influence of an electric field.
The efficiency of hole transport is quantified by the hole mobility, a measure of how quickly holes can move through the material. This property is influenced by factors such as molecular packing, film morphology, and the presence of impurities or traps.
While these materials are primarily known as hole transporters, electron transport can also occur, though typically with lower mobility. Electron transport involves the LUMO levels of the molecules. The relative ease of hole versus electron transport (ambipolar behavior) is a critical factor in the performance of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure Prediction
Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and understanding the electronic structure of molecules like this compound. dntb.gov.ua DFT calculations can provide accurate estimations of HOMO and LUMO energy levels, ionization potentials, electron affinities, and the distribution of electron density in these orbitals. researchgate.netchemrxiv.org
These theoretical models allow for the systematic investigation of how modifications to the molecular structure, such as the addition of different substituent groups, affect the electronic properties. scispace.com This predictive capability is crucial for the rational design of new materials with tailored electronic characteristics for specific applications.
DFT can also be used to model the geometries of the neutral, cationic, and anionic states of the molecule, which is essential for calculating reorganization energies—a key parameter in Marcus theory for charge transfer rates. acs.org By simulating the electronic absorption spectra, DFT can also aid in the interpretation of experimental spectroscopic data. ssrn.com
Applications in Advanced Functional Materials and Chemical Systems
Integration as Precursors in Polymer Synthesis and High-Performance Composites
The presence of two secondary amine functional groups makes N,N'-Bis(2-naphthyl)-m-phenylenediamine a suitable diamine monomer for polycondensation reactions. The incorporation of its bulky, non-coplanar structure into polymer backbones is a well-established strategy for disrupting chain packing, which can enhance the solubility and processability of otherwise intractable high-performance polymers.
Aramid Polymers and Fibers
Aromatic polyamides, or aramids, are a class of high-performance fibers known for their exceptional strength and thermal resistance, derived from the polycondensation of aromatic diamines and aromatic diacid chlorides. The direct polymerization of m-phenylenediamine (B132917) with isophthaloyl chloride, for instance, yields a commercial meta-aramid fiber.
By substituting the standard m-phenylenediamine with this compound, it is hypothesized that novel aramids could be synthesized. The key anticipated effects of this substitution would be:
Enhanced Solubility: The bulky naphthyl groups would prevent the dense packing of polymer chains, potentially rendering the resulting aramid soluble in a wider range of organic solvents, which is a significant advantage for processing.
Modified Mechanical Properties: While the kinked meta-linkage would result in a less rigid polymer chain compared to para-aramids, the large naphthyl groups could restrict segmental motion, potentially leading to materials with high glass transition temperatures (Tg) and good dimensional stability.
Thermal Stability: The aromatic nature of the entire monomer unit suggests that polymers derived from it would maintain high thermal stability, a hallmark of the aramid family.
The synthesis would typically involve a low-temperature solution polycondensation reaction, as depicted in the general scheme below.
| Monomer 1 | Monomer 2 | Resulting Polymer Class | Potential Properties |
| This compound | Aromatic Diacid Chloride (e.g., Isophthaloyl chloride) | Aromatic Polyamide (Aramid) | High Tg, Improved Solubility, High Thermal Stability |
Development of Poly(amide-imide)s and Polyimides with Tuned Solubility and Thermal Stability
Polyimides and poly(amide-imide)s are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. However, their applications are often limited by poor solubility and high processing temperatures. The incorporation of monomers designed to disrupt chain symmetry and packing is a key strategy to overcome these limitations.
The use of this compound as the diamine component in reactions with dianhydrides (for polyimides) or diimide-diacids (for poly(amide-imide)s) is a promising approach. ntu.edu.twresearchgate.netsci-hub.secore.ac.uk The combination of the bent meta-phenylene linkage and the large, rigid naphthyl side groups could lead to polymers with the following characteristics:
Excellent Solubility: The non-linear, bulky structure would significantly inhibit crystallization and chain-to-chain interactions, likely making these polymers soluble in common aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). sci-hub.se
High Glass Transition Temperature (Tg): The rigidity of the naphthyl units would restrict the rotational freedom of the polymer backbone, contributing to a high Tg.
High Thermal Stability: The inherent stability of the aromatic and imide structures would ensure the polymers retain their integrity at elevated temperatures. ntu.edu.tw
Table: Predicted Properties of Polyimides Derived from this compound
| Property | Predicted Outcome | Rationale |
|---|---|---|
| Solubility | High in organic solvents | Bulky naphthyl groups and meta-linkage disrupt chain packing. |
| Glass Transition (Tg) | High (>250 °C) | Rigid naphthyl units restrict segmental motion. |
| Decomposition Temp. | High (>450 °C) | Fully aromatic backbone with stable imide links. |
| Film Formation | Good | Enhanced solubility allows for casting of flexible, tough films. |
Preparation of Conducting Polymers and Copolymers (e.g., Polyaniline and Poly(o-phenylenediamine) Derivatives)
While this compound itself is not a conducting polymer, it could theoretically be used as a comonomer in the synthesis of derivatives of conducting polymers like polyaniline. The electrochemical or chemical oxidative polymerization of aniline (B41778) or o-phenylenediamine (B120857) in the presence of this compound could lead to copolymers.
The incorporation of this bulky diamine would likely result in:
Reduced Conductivity: The large, insulating naphthyl groups would create significant steric hindrance, disrupting the π-conjugation along the polymer backbone that is essential for electrical conductivity.
Modified Morphology: The bulky groups would alter the morphology of the polymer, potentially increasing the free volume and affecting its electrochemical properties and processability.
Utilization in Organic Optoelectronic Devices
Arylamine derivatives are fundamental building blocks for materials used in organic electronic devices, particularly for charge transport layers. The electronic properties of this compound make it a candidate for these applications, although no specific experimental use has been reported.
Role as Hole Transport Materials (HTM) in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Hole transport materials are crucial for efficiently injecting positive charge carriers (holes) from the anode and transporting them to the emissive layer in OLEDs or the active layer in OPVs. The defining characteristics of a good HTM are a suitable highest occupied molecular orbital (HOMO) energy level for efficient charge injection, high hole mobility, and good thermal and morphological stability.
Compounds structurally similar to this compound, such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), are benchmark HTMs. ossila.comcityu.edu.hk Based on these precedents, this compound is expected to function as an HTM due to the electron-donating nature of its nitrogen atoms. Its key potential attributes include:
High Glass Transition Temperature (Tg): The bulky naphthyl groups would likely impart a high Tg, leading to morphologically stable thin films that resist crystallization during device operation—a critical factor for device longevity.
Suitable HOMO Level: The arylamine structure suggests its HOMO level would be in a range suitable for hole injection from standard anodes like ITO.
Amorphous Film Formation: The non-planar structure would promote the formation of uniform, amorphous films, which is beneficial for consistent charge transport across the device.
Development as Electron Transport Materials
Electron Transport Materials (ETMs) require low-lying lowest unoccupied molecular orbital (LUMO) energy levels to facilitate electron injection from the cathode. Molecules based on arylamines, like this compound, are electron-rich and generally have high LUMO levels, making them inherently poor electron conductors.
Therefore, this compound would be unsuitable as an ETM in its pristine form. ETMs are typically electron-deficient molecules, often containing imide functionalities (e.g., naphthalene (B1677914) diimides) or nitrogen-containing heterocyclic rings that can effectively accept and transport electrons. rsc.org
Exploration of Electrochromic Characteristics
The exploration of this compound derivatives in the realm of advanced functional materials has led to investigations into their potential electrochromic properties, particularly when incorporated into polymer backbones. While direct studies on polymers derived solely from this compound are not extensively documented in the reviewed literature, the electrochromic behavior of analogous aromatic polyamides and polyimides containing structurally similar triphenylamine (B166846) and N,N,N',N'-tetraphenyl-p-phenylenediamine moieties provides significant insights into the expected characteristics.
Aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine units have demonstrated highly stable electrochromic properties. ntu.edu.tw20.210.105 These polymers exhibit reversible electrochemical oxidation, which is accompanied by distinct and reversible color changes. For instance, polyamide films can switch from a colorless or pale yellowish neutral state to green and then to blue upon the application of varying potentials. ntu.edu.tw20.210.105 This multi-stage oxidative coloring is a desirable characteristic for electrochromic applications. The underlying mechanism involves the formation of stable radical cations upon oxidation of the tertiary amine centers within the polymer backbone, leading to changes in the electronic absorption spectrum and, consequently, the material's color.
Similarly, polyamides and polyimides incorporating bulky triphenylamine units are known for their good solubility, film-forming ability, and reversible electrochemical oxidation processes. mdpi.com Upon oxidation, these polymer films can change color from colorless to blue-green or blue. mdpi.com The stability of these electrochromic properties is a key factor, with some systems demonstrating excellent continuous cyclic stability for over 1000 switching cycles. 20.210.105 The introduction of bulky naphthyl groups, as in this compound, is anticipated to enhance the solubility and film-forming properties of the resulting polymers, which are crucial for the fabrication of electrochromic devices.
The electrochromic performance of such polymers is often evaluated by cyclic voltammetry and spectroelectrochemistry. The cyclic voltammograms of films cast on an indium-tin oxide (ITO) coated glass substrate typically show reversible oxidation redox couples. ntu.edu.tw20.210.105 The spectroelectrochemical analysis reveals the changes in the UV-Vis absorption spectra upon electrochemical switching, providing information on the coloration efficiency and optical contrast. It is projected that polyamides and polyimides synthesized from this compound would exhibit similar anodic electrochromism, with the naphthyl substituents potentially influencing the oxidation potentials and the specific colors of the oxidized states.
Application as Ligands in Coordination Chemistry and Metal Complex Formation
The diamine nature of this compound makes it a versatile precursor for the synthesis of Schiff base ligands, which are widely utilized in coordination chemistry to form stable metal complexes. These complexes often exhibit interesting electronic, optical, and catalytic properties.
Synthesis and Characterization of Schiff Base Ligands and Their Metal Chelates
Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. chemijournal.comresearchpublish.comresearchgate.net In the case of this compound, a common synthetic route involves the reaction with two equivalents of an aldehyde, such as 2-hydroxy-1-naphthaldehyde, in an ethanolic solution under reflux. researchpublish.com This reaction leads to the formation of a tetradentate Schiff base ligand with two imine (C=N) and two hydroxyl (O-H) groups that can coordinate with metal ions.
The resulting Schiff base ligands can then be reacted with various metal salts, such as those of Ni(II), Zn(II), and Fe(II), in an appropriate solvent to yield the corresponding metal chelates. researchpublish.comekb.eg The coordination of the metal ion to the ligand is typically confirmed through various spectroscopic and analytical techniques.
Characterization of Schiff Base Ligands and Metal Complexes:
| Technique | Observation for Ligand | Observation for Metal Complex |
| FT-IR Spectroscopy | A characteristic absorption band for the azomethine (C=N) group is observed. A broad band corresponding to the hydroxyl (O-H) group is also present. researchpublish.com | A shift in the C=N stretching frequency indicates the coordination of the imine nitrogen to the metal ion. The disappearance or shift of the O-H band suggests deprotonation and coordination of the phenolic oxygen. researchpublish.com |
| UV-Vis Spectroscopy | Absorption bands related to π-π* and n-π* transitions within the aromatic rings and the imine group are observed. | Shifts in the absorption bands and the appearance of new bands can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion. |
| ¹H NMR Spectroscopy | A characteristic signal for the azomethine proton (CH=N) is present. Signals for the aromatic protons of the naphthyl and phenyl rings are also observed. | Changes in the chemical shifts of the protons near the coordination sites provide evidence of complex formation. |
| Elemental Analysis | Confirms the empirical formula of the synthesized ligand. | Confirms the stoichiometry of the metal-ligand complex. |
| Molar Conductance | Low molar conductivity values in a suitable solvent indicate the non-electrolytic nature of the ligand. | Low molar conductivity values suggest that the anions are not coordinated to the metal ion and that the complex is non-electrolytic. researchpublish.com |
| Magnetic Susceptibility | The ligand is typically diamagnetic. | The magnetic moment of the complex provides information about the geometry and the number of unpaired electrons in the metal center. For example, a diamagnetic Ni(II) complex suggests a square planar geometry. |
These characterization techniques collectively provide a comprehensive understanding of the structure and bonding in both the Schiff base ligands derived from this compound and their corresponding metal chelates.
Evaluation for Non-linear Optical (NLO) Properties
Metal complexes of Schiff bases derived from diamines with extended π-conjugation, such as those potentially formed from this compound, are of significant interest for their non-linear optical (NLO) properties. NLO materials can alter the phase, frequency, or amplitude of incident light and have potential applications in optical switching, frequency conversion, and optical data storage.
The NLO properties of Schiff base metal complexes, such as those of Ni(II), Zn(II), and Fe(II) with a ligand structurally similar to a derivative of this compound, have been investigated using the Z-scan technique. nih.gov This technique allows for the determination of the non-linear absorption coefficient (β) and the non-linear refractive index (n₂). The third-order non-linear optical susceptibility (χ⁽³⁾) can then be calculated.
In a study of N,N′-bis(2-hydroxynaphthalidene)phenylene-1,2-diamine metal complexes, it was found that the nickel complex, in particular, exhibited strong optical limiting behavior. nih.gov Optical limiters are materials that transmit light at low input intensities but absorb it at high input intensities, making them useful for protecting sensors and the human eye from high-power laser radiation. The observed NLO response in these complexes is often attributed to mechanisms such as two-photon absorption and excited-state absorption. The presence of the metal ion can enhance the NLO properties of the ligand through charge transfer interactions. The delocalized π-electron system of the Schiff base ligand, extended by the naphthyl and phenyl groups, provides a pathway for electron delocalization, which is a key requirement for significant NLO activity.
Catalytic Activity of Metal Complexes (e.g., Oxygen Reduction Reaction (ORR) Catalysts)
Metal complexes derived from phenylenediamine-based Schiff bases have been explored as potential catalysts for various reactions, including the oxygen reduction reaction (ORR). The ORR is a crucial reaction in fuel cells and metal-air batteries. Precious metals like platinum are currently the most effective catalysts for this reaction, but their high cost and scarcity have driven research towards developing efficient and durable non-precious metal catalysts.
Iron-nitrogen-carbon (Fe-N/C) catalysts derived from poly-m-phenylenediamine have shown high activity for the ORR in acidic media. nih.gov These catalysts are typically prepared by high-temperature pyrolysis of a precursor containing iron, nitrogen, and a carbon source. The resulting material contains FeNₓ active sites that are believed to be the catalytic centers for the ORR. nih.gov It has been found that the ORR activity of these catalysts can be suppressed by halide ions and sulfur-containing species, indicating that the iron center is a key component of the active site. nih.gov
While direct studies on the ORR catalytic activity of metal complexes of Schiff bases derived from this compound are not prevalent in the reviewed literature, the structural similarities to other phenylenediamine-based ligands suggest that their metal complexes could also exhibit catalytic activity. The presence of a conjugated system and the ability to coordinate with transition metals like iron, cobalt, and nickel make them promising candidates for ORR catalysts. The catalytic performance would likely depend on the specific metal ion, the coordination geometry, and the electronic properties of the ligand.
Function as Antioxidants and Stabilizers in Material Science
Derivatives of phenylenediamine, particularly N,N'-disubstituted-p-phenylenediamines, are well-established as highly effective antioxidants and stabilizers in the polymer and rubber industries. theoremchem.comnj-chem.comchemotechnique.se N,N'-Di-2-naphthyl-p-phenylenediamine, a close structural isomer of the meta-phenylenediamine compound of interest, is widely used for these purposes. theoremchem.comchemotechnique.sechemicalbook.comchemicalbook.com
These compounds function as primary antioxidants, which are chain-breaking antioxidants. chembroad.com They interrupt the autoxidation cycle of polymers by donating a hydrogen atom from their N-H group to the reactive peroxy radicals (ROO•) that are formed during the oxidation process. This donation of a hydrogen atom deactivates the peroxy radical, preventing it from abstracting a hydrogen atom from the polymer backbone and thus inhibiting the propagation of the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance over the aromatic rings and is less reactive, thereby terminating the chain reaction.
In addition to their role as radical scavengers, these diamine derivatives can also act as metal deactivators. theoremchem.com They can chelate with trace metal ions, such as copper and manganese, which can otherwise act as catalysts for the oxidative degradation of polymers. theoremchem.comnj-chem.com This dual functionality makes them highly effective in protecting materials from thermal and oxidative aging.
Molecular Interactions, Degradation Pathways, and Environmental Considerations
Hydrolysis Studies and Identification of Degradation Products of N,N'-Di(2-naphthyl)-p-phenylenediamine and Related Compounds
Recent environmental science research has shed light on the hydrolysis of p-phenylenediamine (B122844) (PPD) antioxidants, a class of compounds to which N,N'-Di(2-naphthyl)-p-phenylenediamine (DNPD) belongs. acs.orgnih.gov While these compounds are effective antioxidants, their environmental persistence and transformation are of significant interest. acs.orgnih.gov
Studies investigating the hydrolysis of DNPD in aqueous solutions at a neutral pH have shown that the compound degrades over time, with a calculated half-life of 29.5 hours. acs.org The primary degradation mechanism involves the hydrolysis of the C–N bonds. acs.org This process occurs via two main pathways: Pathway I, involving the bond between the nitrogen and the naphthalene (B1677914) ring, and Pathway II, involving the bond between the nitrogen and the benzene (B151609) ring. acs.org
The primary degradation product identified from the hydrolysis of DNPD is 2-naphthol (B1666908). acs.org After 24 hours of hydrolysis, the concentration of 2-naphthol reached 1.36 ± 0.34 μM, which corresponds to a molar ratio of 0.619 ± 0.157 relative to the degraded DNPD. acs.org This indicates that Pathway I is the predominant degradation route. acs.org The hydrolysis of these C–N bonds is understood to be a reaction propelled by the transfer of a proton from water to the nitrogen atom, followed by a nucleophilic substitution of the nitrogen by the water's hydroxyl group. nih.gov
Below is a summary of hydrolysis data for various p-phenylenediamine antioxidants.
| Compound | Abbreviation | Hydrolysis Half-life (t½) in hours |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | 6.9–10 |
| N,N'-Di(2-naphthyl)-p-phenylenediamine | DNPD | 29.5 |
| N,N'-Diphenyl-p-phenylenediamine | DPPD | 1087 |
| Data sourced from studies on PPD antioxidant hydrolysis. acs.org |
Analysis of Intermolecular Hydrogen Bonding and Its Influence on Chemical Behavior (e.g., in Schiff bases)
Intermolecular hydrogen bonding plays a crucial role in determining the structure, stability, and chemical behavior of many organic compounds, including those related to N,N'-Bis(2-naphthyl)-m-phenylenediamine. Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group), serve as excellent models for understanding these interactions. researchgate.netmdpi.com These compounds are often synthesized from the condensation of primary amines and aldehydes or ketones. mdpi.com
In the solid state, the crystal structure of many Schiff bases is heavily influenced by intermolecular hydrogen bonds. For instance, C—H⋯N hydrogen bonds can link neighboring molecules to form distinct supramolecular structures, such as centrosymmetric dimers. researchgate.net The presence of hydroxyl groups on the aromatic rings of a Schiff base molecule can lead to intramolecular hydrogen bonding between the nitrogen of the azomethine group and the hydroxyl group. researchgate.net Simultaneously, other intermolecular bonds, such as N—H⋯O interactions, can connect adjacent molecules in the crystal lattice. researchgate.net
Interactions with Supporting Matrices and Hybrid Material Systems (e.g., Carbon-Based Supports)
The interaction of nitrogen-containing aromatic compounds with supporting matrices is a key area of research, particularly for applications in catalysis and advanced materials. Nitrogen-functionalized carbon-based materials are a significant class of materials used as supports for catalysts. researchgate.net These systems often demonstrate improved catalyst-support interactions, leading to enhanced catalytic activity and stability. researchgate.net
When a molecule like this compound is incorporated into a hybrid material system with a carbon-based support (such as activated carbon, graphene, or carbon nanotubes), several types of non-covalent interactions can occur. The large, electron-rich aromatic systems of the naphthyl and phenyl groups in the molecule can lead to strong π-π stacking interactions with the graphitic surfaces of carbon supports. These interactions are fundamental to the adsorption and stabilization of organic molecules on carbon materials.
Furthermore, the nitrogen atoms in the diamine structure can act as specific binding sites. In nitrogen-doped carbons, where nitrogen atoms are incorporated into the carbon lattice, these sites can create localized electronic changes that enhance the interaction with catalyst particles or other molecules. researchgate.net The synthesis of such materials, for example, by pyrolyzing a mixture of precursors like resorcinol, formaldehyde, and a nitrogen source such as ethylenediamine, allows for the creation of porous carbon nanospheres with a variety of nitrogen sites. researchgate.net The specific nature of the interaction between a molecule and the carbon support depends on factors like the porosity and surface chemistry of the support and the electronic properties of the molecule.
Future Research Trajectories and Emerging Opportunities for N,n Bis 2 Naphthyl M Phenylenediamine
Innovations in Synthetic Strategies and Derivatization Techniques
Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes for N,N'-Bis(2-naphthyl)-m-phenylenediamine and its derivatives. While traditional methods often involve high temperatures and the formation of by-products, new strategies are emerging.
Innovations in Synthesis:
Greener Synthetic Routes: Exploring eco-friendly synthesis methods is a key area of future research. This includes the use of greener solvents, catalyst systems with lower environmental impact, and energy-efficient reaction conditions. For instance, research into related compounds has demonstrated "green synthesis" approaches that could be adapted.
Catalyst Development: The development of novel catalysts could lead to more selective and higher-yield syntheses. For example, methods used for the synthesis of the para-isomer, N,N'-Di-2-naphthyl-p-phenylenediamine, which involve reacting β-naphthol with p-phenylenediamine (B122844) in the presence of a catalyst, could be optimized and adapted for the meta-isomer.
Derivatization Techniques:
The ability to introduce various functional groups onto the naphthyl or phenylenediamine moieties is crucial for fine-tuning the compound's properties. Future derivatization strategies will likely focus on:
Targeted Functionalization: Introducing specific electron-donating or electron-withdrawing groups to tailor the electronic properties for applications in organic electronics.
Polymerization: Incorporating the this compound unit into polymer backbones to create processable and robust materials for large-area electronics.
Advanced Characterization for Deeper Structure-Property Relationships
A thorough understanding of the relationship between the molecular structure of this compound and its resulting properties is fundamental for its application. Future research will employ a suite of advanced characterization techniques to probe these relationships at a deeper level.
Advanced Spectroscopic and Analytical Techniques:
| Technique | Information Gained | Future Research Focus |
| 2D NMR Spectroscopy | Detailed structural elucidation and conformational analysis. | Investigating the impact of substituent positioning on molecular conformation and packing. |
| Transient Absorption Spectroscopy | Probing excited-state dynamics and charge-carrier lifetimes. | Understanding the photophysical processes that govern the performance of optoelectronic devices. |
| X-ray Crystallography | Determining the precise three-dimensional molecular structure and crystal packing. | Correlating solid-state packing with charge transport properties. |
| Cyclic Voltammetry | Measuring redox potentials to determine HOMO and LUMO energy levels. | Screening new derivatives for their suitability in various electronic applications. |
These advanced techniques will provide crucial data to build comprehensive models that link molecular architecture to macroscopic properties, enabling a more rational design of new materials.
Rational Design and Tailoring of Electronic and Optical Properties for Next-Generation Technologies
The rational design of molecules with specific electronic and optical properties is at the heart of developing next-generation technologies. For this compound, this involves strategically modifying its chemical structure to achieve desired performance characteristics. A significant area of opportunity lies in its use as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Key Design Principles for Hole Transport Materials:
HOMO Level Tuning: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the active layer (e.g., the perovskite in a solar cell) to ensure efficient hole extraction.
High Hole Mobility: A high hole mobility facilitates the efficient transport of charge to the electrode, minimizing recombination losses.
Thermal and Morphological Stability: For device longevity, the material must be thermally stable and form stable, uniform thin films.
Theoretical studies on related triphenylamine (B166846) derivatives have shown that the choice of π-linkers and substituent groups can significantly impact these properties. Similar design principles can be applied to the this compound framework to optimize its performance in these applications.
Development of Novel Functional Materials and Catalytic Systems
Beyond its potential in organic electronics, the this compound scaffold can be utilized to create a range of novel functional materials and catalytic systems.
Functional Materials:
Electrochromic Materials: The ability of the molecule to undergo reversible redox reactions could be harnessed to develop materials that change color upon the application of an electrical potential.
Sensors: By functionalizing the core structure with specific recognition units, it may be possible to create chemosensors for the detection of various analytes.
Catalytic Systems:
The nitrogen atoms of the diamine bridge can act as ligands, coordinating with metal centers to form complexes with catalytic activity. Research on related bis(salicylaldimine) and N-heterocyclic carbene ligands has demonstrated the potential of such complexes in a variety of catalytic transformations. Future work could explore the synthesis of this compound-metal complexes and evaluate their catalytic performance in reactions such as:
Cross-coupling reactions
Oxidation reactions
Polymerization catalysis
Integration of Theoretical Predictions and High-Throughput Computational Screening in Material Design
The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and development of new materials.
Theoretical Predictions:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, optical properties, and charge transport characteristics of this compound and its derivatives. This allows for the in silico screening of candidate molecules before undertaking time-consuming and expensive synthesis. Computational studies on phenylenediamine isomers have already demonstrated the utility of this approach.
High-Throughput Computational Screening:
Virtual Libraries: Large virtual libraries of this compound derivatives with different functional groups can be generated.
Property Prediction: High-throughput computational screening can then be used to rapidly predict the key properties of these virtual molecules, identifying the most promising candidates for synthesis and experimental validation.
This synergistic approach of theoretical prediction and high-throughput screening will be instrumental in navigating the vast chemical space of possible derivatives and in the rational design of new materials based on the this compound core for a wide array of future technologies.
Q & A
Q. What safety protocols are critical when handling N,N'-Bis(2-naphthyl)-m-phenylenediamine in laboratory settings?
- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coat, safety goggles) and ventilation controls. Skin/eye contact may cause irritation (Category 2A), necessitating immediate flushing with water for ≥15 minutes. Use dry powder or CO₂ for fire suppression, as combustion may release toxic gases. Storage should avoid oxidizers and ensure airtight containers in cool, ventilated areas .
Q. Which HPLC methods are validated for purity analysis and isomer separation of m-phenylenediamine derivatives?
- Methodological Answer : Primesep 100 columns (4.6 mm × 150 mm, 5 µm particles) are effective for separating aromatic amines like m-phenylenediamine. Mobile phases with ion-pairing agents (e.g., trifluoroacetic acid) enhance resolution. Detection at 254 nm optimizes sensitivity. Calibration with resorcinol or 1-naphthol as internal standards improves quantitation accuracy .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Condensation polymerization of m-phenylenediamine with 2-naphthol under acidic catalysis (e.g., HCl) at 80–100°C yields the compound. Post-synthesis purification via recrystallization (ethanol/water) removes oligomers. FTIR and NMR (¹H/¹³C) confirm amine linkage and naphthyl substitution .
Advanced Research Questions
Q. How does meta-substitution (vs. para) influence electrochemical properties in environmental applications?
- Methodological Answer : Meta-substitution enhances π-conjugation, improving electron transfer in poly(m-phenylenediamine) matrices for Cr(VI) reduction. Cyclic voltammetry shows a 0.3 V lower reduction potential compared to para-analogs. DFT calculations reveal stronger Cr(VI) adsorption on meta-isomers due to optimized orbital overlap .
Q. What computational strategies (e.g., DFT) elucidate interaction mechanisms in Cr(VI) removal?
- Methodological Answer : DFT models (B3LYP/6-311G**) simulate N-doped carbon-Cr(VI) interactions. Electron density maps identify charge transfer from amine groups to Cr(VI), while Gibbs free energy (ΔG) calculations confirm spontaneous adsorption (−28.5 kJ/mol). Fukui indices predict reactive sites for electrophilic attack .
Q. What challenges arise in crystallographic characterization due to molecular symmetry?
- Methodological Answer : High symmetry (e.g., pseudo-octahedral coordination in Ir complexes with naphthyl ligands) complicates diffraction pattern indexing. Single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) resolves distortions. Hydrogen bonding (C–H···O, 2.8–3.1 Å) stabilizes dimeric structures but requires low-temperature (100 K) data collection to minimize thermal motion artifacts .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
